

# N-(2-Chloro-4-nitrophenyl)morpholine background and discovery

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## Compound of Interest

Compound Name:	4-(2-Chloro-4-nitrophenyl)morpholine
Cat. No.:	B1295113

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## N-(2-Chloro-4-nitrophenyl)morpholine: A Technical Guide

This technical guide provides a comprehensive overview of the background, synthesis, and physicochemical properties of N-(2-Chloro-4-nitrophenyl)morpholine. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Introduction

N-(2-Chloro-4-nitrophenyl)morpholine is a synthetic organic compound featuring a morpholine ring attached to a substituted phenyl group. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.<sup>[1]</sup> Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.<sup>[1][2]</sup> The morpholine ring's unique physicochemical properties, including its pKa and flexible chair-like conformation, make it a valuable component in the design of central nervous system (CNS) active agents and other therapeutics.<sup>[2]</sup> Morpholine and its derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.<sup>[3][4]</sup>

## Background and Discovery

The discovery of N-(2-Chloro-4-nitrophenyl)morpholine is not documented as a singular, notable event in scientific literature. Instead, its synthesis is representative of the broader exploration of nucleophilic aromatic substitution (SNAr) reactions to generate libraries of functionalized aromatic compounds for various chemical and pharmaceutical applications.

The primary route for synthesizing N-aryl morpholines is the reaction of a morpholine with an electron-deficient aromatic ring bearing a suitable leaving group, such as a halide. The presence of strong electron-withdrawing groups, like a nitro group, ortho or para to the leaving group, activates the aromatic ring towards nucleophilic attack. This addition-elimination mechanism, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, is a cornerstone of aromatic chemistry.<sup>[5]</sup>

Therefore, the first synthesis of N-(2-Chloro-4-nitrophenyl)morpholine was likely achieved through the reaction of 2,4-dichloronitrobenzene with morpholine, a reaction that leverages the principles of SNAr to create the C-N bond.

## Physicochemical and Quantitative Data

The following tables summarize the known quantitative data for N-(2-Chloro-4-nitrophenyl)morpholine.

Table 1: Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	4-(2-Chloro-4-nitrophenyl)morpholine	<a href="#">[4]</a>
CAS Number	55435-71-7	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>3</sub>	<a href="#">[6]</a>
Molecular Weight	242.66 g/mol	<a href="#">[6]</a>
Appearance	Solid	<a href="#">[7]</a>
Purity	Typically ≥97%	<a href="#">[6]</a>
Storage	Room temperature	<a href="#">[6]</a>

Table 2: Biological Activity Context of the Morpholine Scaffold

While no specific biological activity has been reported for N-(2-Chloro-4-nitrophenyl)morpholine, the morpholine scaffold is a key component in numerous biologically active compounds.

Biological Activity	Examples of Morpholine-Containing Drugs/Candidates	Reference(s)
Anticancer	Gefitinib, Erlotinib	<a href="#">[1]</a>
Antibacterial	Linezolid	<a href="#">[8]</a>
Antifungal	Amorolfine	<a href="#">[1]</a>
Anti-inflammatory	Apremilast	<a href="#">[9]</a>
CNS Disorders	Reboxetine, Moclobemide	<a href="#">[2]</a>

## Experimental Protocols

The following sections detail the probable synthetic protocol for N-(2-Chloro-4-nitrophenyl)morpholine and a general procedure for its characterization.

## Synthesis of N-(2-Chloro-4-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on established methodologies for SNAr reactions.

### Reagents and Materials:

- 2,4-Dichloronitrobenzene
- Morpholine
- Triethylamine (or other suitable base)

- Ethanol (or other suitable solvent)
- Deionized water
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle
- Filtration apparatus

**Procedure:**

- To a round-bottom flask, add 2,4-dichloronitrobenzene (1.0 eq.).
- Add ethanol to dissolve the starting material.
- Add morpholine (1.2 eq.) and triethylamine (1.5 eq.) to the reaction mixture.
- Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
- Maintain the reflux with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Slowly add deionized water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash with cold deionized water.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-(2-Chloro-4-nitrophenyl)morpholine.
- Dry the final product under vacuum.

## Characterization Protocol

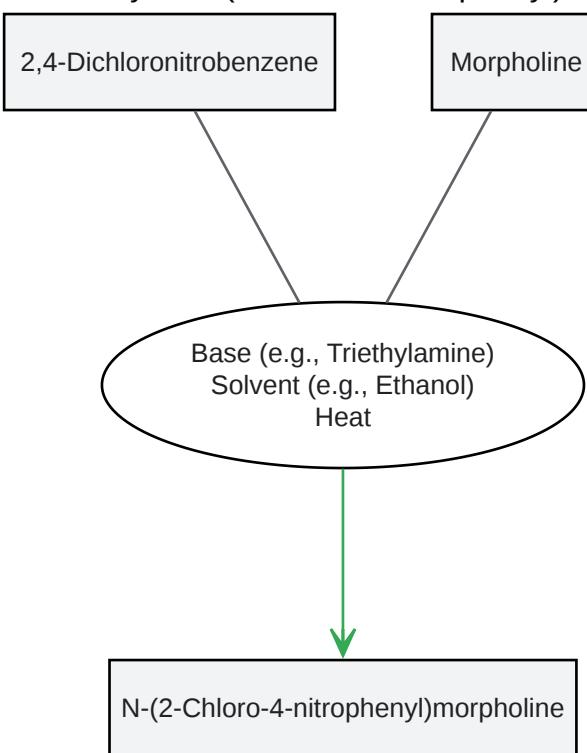
The purified product would be characterized using standard analytical techniques to confirm its identity and purity.

- Melting Point: Determine the melting point of the solid product using a melting point apparatus.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve a small sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the chemical structure.
- Mass Spectrometry (MS):
  - Analyze the sample using a mass spectrometer (e.g., via electrospray ionization, ESI) to determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy:
  - Acquire an IR spectrum of the solid sample to identify characteristic functional groups (e.g., C-N, N-O, C-Cl bonds).

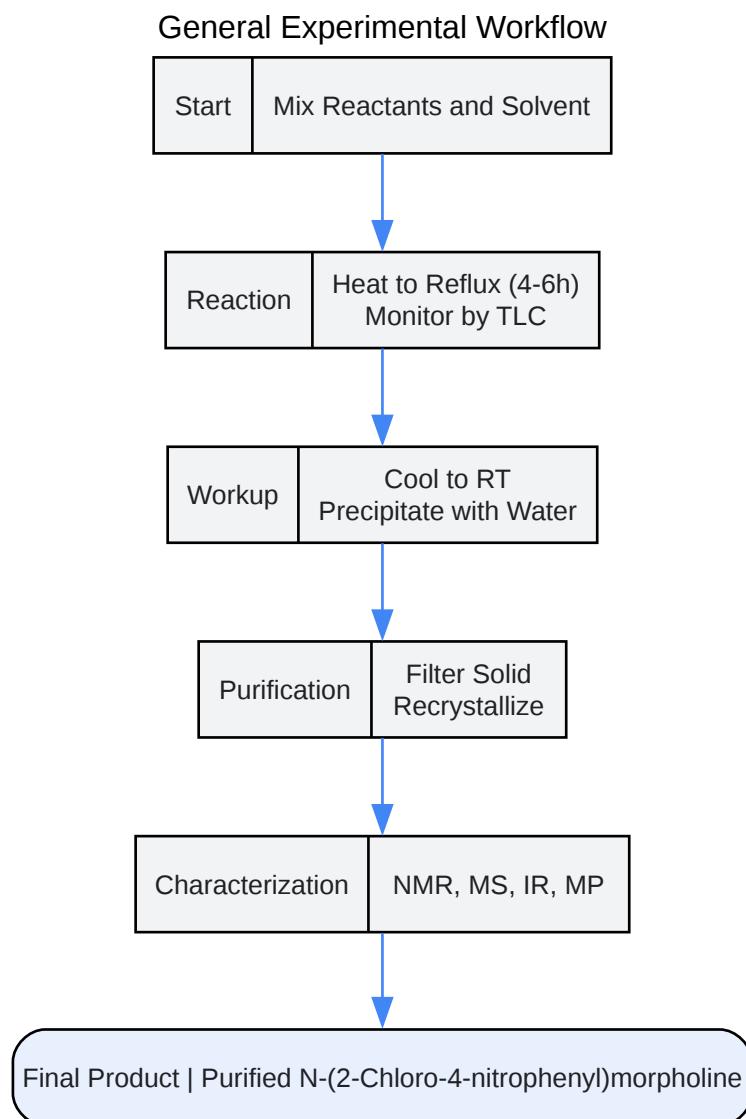
## Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

## Synthetic Pathway of N-(2-Chloro-4-nitrophenyl)morpholine

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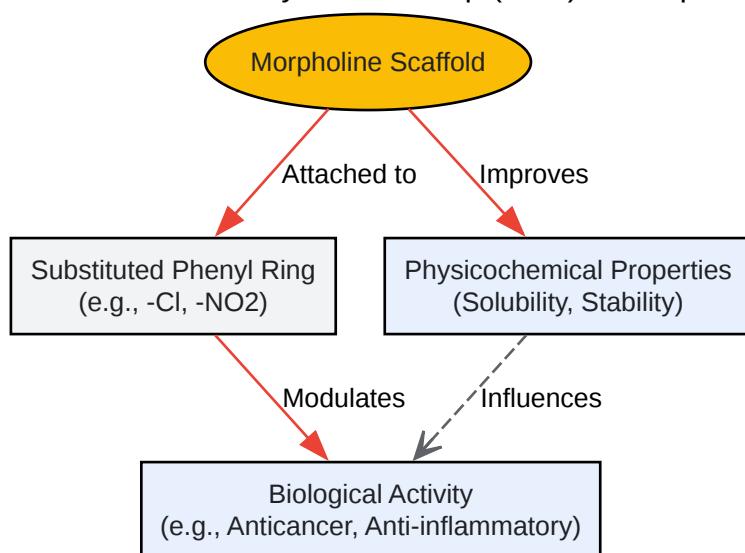
Caption: Synthesis via Nucleophilic Aromatic Substitution.



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Caption: Synthesis, Purification, and Characterization Workflow.

## Structure-Activity Relationship (SAR) Concept

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Caption: General SAR of Morpholine Derivatives.

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